
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate is a synthetic organic compound that belongs to the class of selenazole derivatives This compound is characterized by the presence of a selenazole ring, which is a five-membered heterocyclic ring containing selenium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate typically involves the following steps:
Formation of the Selenazole Ring: The selenazole ring can be synthesized through the cyclization of appropriate precursors, such as selenourea and α-haloketones, under acidic or basic conditions.
Introduction of the 2,6-Dimethylanilino Group: The 2,6-dimethylanilino group can be introduced through nucleophilic substitution reactions, where 2,6-dimethylaniline reacts with an appropriate electrophile, such as an acyl chloride or an alkyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenazole ring can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2,6-dimethylanilino group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in organic solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; typically conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid); typically conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenol derivatives
Substitution: Nitrated, halogenated, and sulfonated derivatives of the 2,6-dimethylanilino group
科学研究应用
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenazole derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The selenazole ring can interact with enzyme active sites, leading to the inhibition of enzyme activity.
Modulation of Signaling Pathways: The compound can modulate cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2,6-dimethylanilino)-1,3-thiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of selenium.
Ethyl 5-(2,6-dimethylanilino)-1,3-oxazole-4-carboxylate: Similar structure but contains an oxygen atom instead of selenium.
Ethyl 5-(2,6-dimethylanilino)-1,3-imidazole-4-carboxylate: Similar structure but contains a nitrogen atom instead of selenium.
Uniqueness
The presence of the selenium atom in this compound imparts unique chemical and biological properties, such as enhanced reactivity and potential therapeutic benefits, compared to its sulfur, oxygen, and nitrogen analogs.
属性
CAS 编号 |
197856-09-0 |
|---|---|
分子式 |
C14H16N2O2Se |
分子量 |
323.26 g/mol |
IUPAC 名称 |
ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2Se/c1-4-18-14(17)12-13(19-8-15-12)16-11-9(2)6-5-7-10(11)3/h5-8,16H,4H2,1-3H3 |
InChI 键 |
NXXXFZCBKNOFEE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C([Se]C=N1)NC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


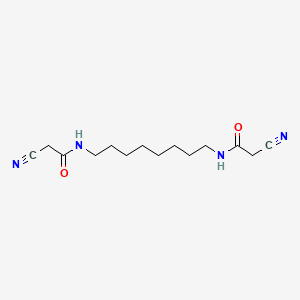
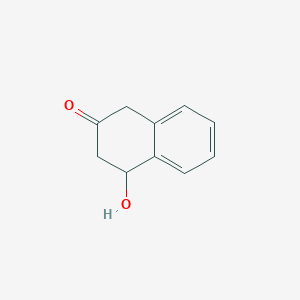

![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
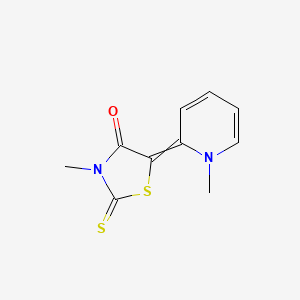
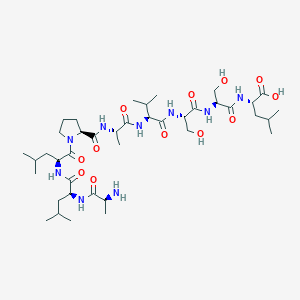
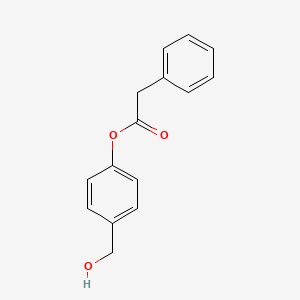
![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)


![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)

![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)
